5,7-Dinitroindoline
Overview
Description
5,7-Dinitroindoline is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoinduced Acylation
5,7-Dinitroindoline has been studied for its photochemistry, specifically in the context of photoinduced acylation of amines. Research using time-resolved infrared spectroscopy has explored the mechanism of N-acyl-5,7-dinitroindoline, revealing insights into transient IR bands and their roles in acylation processes. Such studies are crucial for understanding the dynamics of photochemical reactions involving dinitroindoline derivatives (Cohen et al., 2005).
Synthetic and Photochemical Studies
This compound has been the subject of extensive synthetic and photochemical studies. These investigations focus on the effects of substituents on photo-cleavage efficiency and the resultant photoproducts. The findings from such studies contribute significantly to the understanding of the photochemical behavior of dinitroindoline compounds in various environments (Papageorgiou et al., 2005).
Photoacylation in Neutral Medium
This compound derivatives have been utilized in the photoacylation of alcohols under neutral conditions. This application demonstrates the potential of dinitroindoline in facilitating reactions that are sensitive to environmental conditions, preserving the integrity of various functional groups (Débieux et al., 2007).
Preparation of Amino Acid Derivatives
The compound has been used in the preparation of N-protected-alpha-amino acyl-5,7-dinitroindolines, showcasing an alternative method for the acylation of alpha-amino acids. This method is particularly valuable in cases where conventional acylation techniques are not feasible (Débieux & Bochet, 2009).
Synthesis of Biologically Active Peptides
This compound derivatives have been employed in the all-photochemical synthesis of biologically active peptides, such as osteogenic growth peptides. This technique utilizes photochemical activable amino acids, highlighting the role of dinitroindoline in advanced peptide synthesis (Débieux & Bochet, 2012).
Photochemical Protection of Amines
Research has explored the use of this compound for the photochemical conversion of amines into carbamates. This process allows for the protection of amines in a neutral medium, opening avenues for applications in organic synthesis and chemical biology (Helgen & Bochet, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a photoactivatable protecting group . This means it can be attached to biologically active molecules to inactivate them, and upon exposure to light, it releases the active molecule .
Mode of Action
The mode of action of 5,7-Dinitroindoline involves photochemistry . This suggests that the compound interacts with light to undergo a conformational change, which then allows it to release the attached bioactive molecule .
Biochemical Pathways
It’s known that the compound can be used to control the release of bioactive molecules . This suggests that it could potentially influence any biochemical pathway in which the attached molecule is involved. For instance, a study showed that the stoichiometry of glutamate release upon photolysis was only 65-77% of the theoretical value, suggesting that photolysis of these dinitro compounds may involve pathways other than the clean photolysis previously observed for mono-nitro compounds .
Result of Action
The result of this compound’s action is the release of the attached bioactive molecule upon exposure to light . This can have various molecular and cellular effects depending on the nature of the released molecule. For instance, if the attached molecule is a neurotransmitter, its release could trigger a neural response.
Action Environment
The action of this compound is influenced by environmental factors such as light and solvent conditions . The compound requires light to activate and release the attached bioactive molecule . Additionally, the solvent used can influence the compound’s photolysis . For example, the compound was studied in acetonitrile using nanosecond time-resolved infrared (TRIR) spectroscopy .
Biochemical Analysis
Biochemical Properties
5,7-Dinitroindoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The interactions between this compound and these biomolecules are primarily based on its nitro groups, which can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are essential for understanding how this compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical activities. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and cellular signaling. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, this compound’s localization within cells can affect its activity and function, as it may accumulate in specific cellular compartments or organelles .
Subcellular Localization
This compound’s subcellular localization is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dinitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPCKCYMCICBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402766 | |
Record name | 5,7-Dinitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67932-53-0 | |
Record name | 5,7-Dinitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DINITROINDOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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